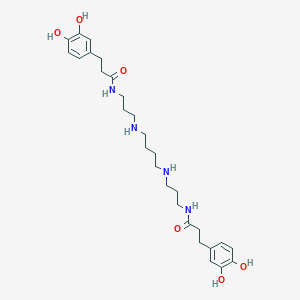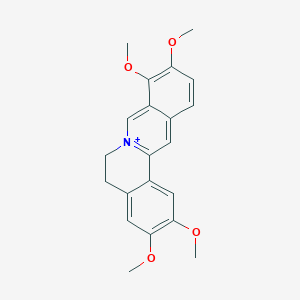
3-羟基-6-甲氧基黄酮
描述
3-Hydroxy-6-methoxyflavone is a flavonoid compound with the molecular formula C16H12O4This compound is part of the larger family of flavonoids, which are known for their antioxidant, anti-inflammatory, and antimicrobial properties .
科学研究应用
3-Hydroxy-6-methoxyflavone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its antioxidant properties and its ability to modulate various biological pathways.
Medicine: Research has shown potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
作用机制
Target of Action
3-Hydroxy-6-methoxyflavone primarily targets various cellular proteins and enzymes involved in oxidative stress and inflammation. These targets include key signaling molecules such as kinases and transcription factors that play crucial roles in cellular homeostasis and response to stress .
Mode of Action
The compound interacts with its targets by binding to specific sites on these proteins, leading to modulation of their activity. For instance, it can inhibit the activity of certain kinases, thereby reducing the phosphorylation of downstream targets. This interaction results in decreased activation of pro-inflammatory pathways and reduced oxidative stress .
Biochemical Pathways
3-Hydroxy-6-methoxyflavone affects several biochemical pathways, including the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways. By inhibiting these pathways, the compound reduces the expression of pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2) and iNOS (inducible Nitric Oxide Synthase), leading to anti-inflammatory and antioxidant effects .
Pharmacokinetics
The pharmacokinetics of 3-Hydroxy-6-methoxyflavone involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract and distributed throughout the body, where it undergoes metabolic transformation primarily in the liver. Its metabolites are then excreted via the kidneys. The bioavailability of the compound is influenced by factors such as its solubility and the presence of metabolic enzymes .
Result of Action
At the molecular level, 3-Hydroxy-6-methoxyflavone’s action results in the downregulation of pro-inflammatory mediators and a reduction in oxidative stress markers. At the cellular level, this leads to decreased inflammation, protection against oxidative damage, and improved cellular function. These effects contribute to the compound’s potential therapeutic benefits in conditions characterized by chronic inflammation and oxidative stress .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of 3-Hydroxy-6-methoxyflavone. For example, the compound may be more stable and effective in slightly acidic environments, which can enhance its absorption and activity. Additionally, the presence of other antioxidants or anti-inflammatory agents can synergistically enhance its effects.
: ChemSpider : De Gruyter : Springer : Springer : ChemSpider : Springer
生化分析
Biochemical Properties
It is known that flavonoids, the group of compounds to which 3-Hydroxy-6-methoxyflavone belongs, interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Flavonoids have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that flavonoids can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms through which 3-Hydroxy-6-methoxyflavone exerts its effects are still being investigated.
Dosage Effects in Animal Models
The effects of 3-Hydroxy-6-methoxyflavone at different dosages in animal models are not yet fully known. It has been suggested that flavonoids may have threshold effects and could potentially have toxic or adverse effects at high doses
Subcellular Localization
The subcellular localization of 3-Hydroxy-6-methoxyflavone and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not yet fully known
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methoxyflavone typically involves the use of starting materials such as 2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde. The reaction proceeds through a series of steps including condensation, cyclization, and demethylation. Common reagents used in these reactions include strong acids or bases, and the reaction conditions often require elevated temperatures and prolonged reaction times .
Industrial Production Methods: Industrial production of 3-Hydroxy-6-methoxyflavone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 3-Hydroxy-6-methoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavones or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
相似化合物的比较
3-Hydroxy-6-methoxyflavone can be compared with other similar flavonoid compounds, such as:
3-Hydroxyflavone: Lacks the methoxy group at the 6-position, which may affect its biological activity and solubility.
6-Methoxyflavone: Lacks the hydroxyl group at the 3-position, which can influence its antioxidant properties.
Quercetin: A well-known flavonoid with multiple hydroxyl groups, providing strong antioxidant and anti-inflammatory effects .
属性
IUPAC Name |
3-hydroxy-6-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(17)15(18)16(20-13)10-5-3-2-4-6-10/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGURJSOPVFCIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350947 | |
| Record name | 6-Methoxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93176-00-2 | |
| Record name | 6-Methoxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-Hydroxy-6-methoxyflavone revealed by X-ray crystallography?
A1: X-ray crystallography of 3-Hydroxy-6-methoxyflavone reveals several important structural features []:
Q2: Does 3-Hydroxy-6-methoxyflavone exhibit synergistic antimicrobial activity when combined with common antibiotics?
A2: Research indicates that 3-Hydroxy-6-methoxyflavone might possess synergistic antimicrobial properties when combined with certain antibiotics []. While the study primarily focused on screening for potential synergistic effects, further investigation is needed to confirm and elucidate the specific mechanisms underlying this observation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


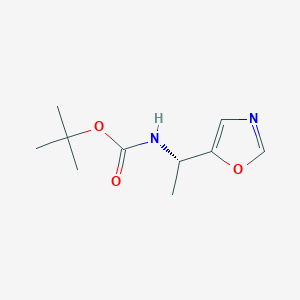


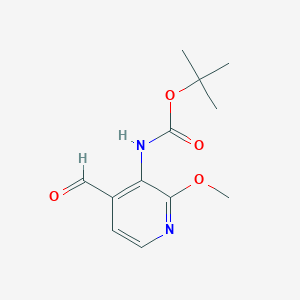
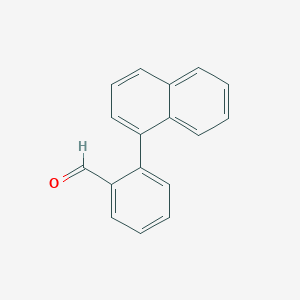
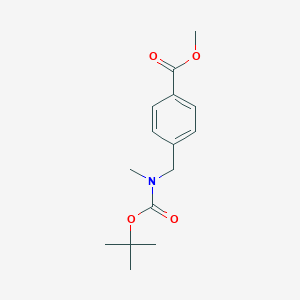


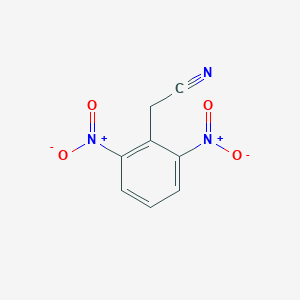
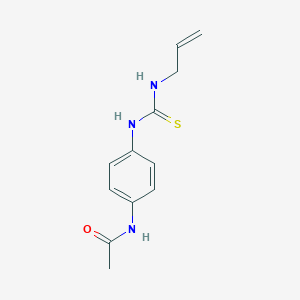
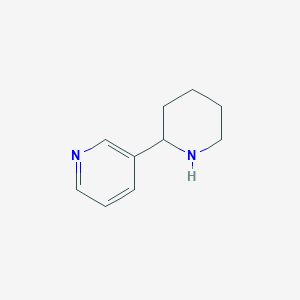
![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)
